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2,4,6-Tribromophenyl acrylate

Catalog No.
S703970
CAS No.
3741-77-3
M.F
C9H5Br3O2
M. Wt
384.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromophenyl acrylate

CAS Number

3741-77-3

Product Name

2,4,6-Tribromophenyl acrylate

IUPAC Name

(2,4,6-tribromophenyl) prop-2-enoate

Molecular Formula

C9H5Br3O2

Molecular Weight

384.85 g/mol

InChI

InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2

InChI Key

CNLVUQQHXLTOTC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br

Flame Retardant Properties:

2,4,6-Tribromophenyl acrylate (TBPA) is primarily studied for its flame retardant properties. Several studies have investigated its effectiveness in various materials, including plastics, adhesives, coatings, and fiber plasticizers []. Its flame retardancy is attributed to its ability to decompose and release halogenated compounds during combustion, which scavenge free radicals and suppress flame propagation [].

High Refractive Index Applications:

Due to its high refractive index (around 1.60), TBPA has been explored for use in the development of polymers with specific optical properties. These polymers can be used in various applications, such as optical lenses, waveguides, and other photonic devices [].

2,4,6-Tribromophenyl acrylate is a chemical compound with the molecular formula C9H5Br3O2C_9H_5Br_3O_2 and a CAS number of 3741-77-3. It is an acrylate ester derived from acrylic acid and 2,4,6-tribromophenol. The compound is characterized by its three bromine substituents on the phenyl ring, which significantly influence its chemical properties and biological activity. It appears as a colorless to pale yellow liquid and is used in various chemical applications due to its reactivity and stability under normal conditions .

TBPA acts as a flame retardant in a two-fold manner:

  • In the condensed phase

    During combustion, TBPA decomposes releasing Br radicals. These radicals react with hydrogen radicals (H•) that are essential for the propagation of the fire. This disrupts the chain reaction and reduces flame spread [].

  • In the gas phase

    The decomposition products of TBPA, including Br radicals and HBr, can scavenge hydroxyl radicals (OH•) in the gas phase. OH• radicals are also crucial for fire propagation, and their removal further suppresses the flame [].

Typical of acrylates:

  • Polymerization: It can participate in free radical polymerization to form polymers, which are useful in coatings and adhesives.
  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield 2,4,6-tribromophenol and acrylic acid .

Research indicates that 2,4,6-tribromophenyl acrylate exhibits biological activities that may include:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects against certain bacteria and fungi, making it a candidate for use in biocides and preservatives.
  • Enzyme Inhibition: It may interact with specific enzymes, leading to inhibition or modulation of biochemical pathways.
  • Cytotoxicity: Some studies suggest that it could have cytotoxic effects on various cell lines, which warrants further investigation for potential therapeutic applications .

The synthesis of 2,4,6-tribromophenyl acrylate typically involves the following steps:

  • Bromination: Starting from phenol, bromination is performed to introduce three bromine atoms at the 2, 4, and 6 positions using bromine or a brominating agent.
  • Esterification: The brominated phenol is then reacted with acrylic acid or an acrylate derivative in the presence of an acid catalyst to form the acrylate ester. This reaction often occurs under reflux conditions in a solvent such as dichloromethane or toluene .

2,4,6-Tribromophenyl acrylate has several notable applications:

  • Polymer Industry: Used as a monomer in the production of specialty polymers for coatings and adhesives.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in pesticides and fungicides .

Studies on the interactions of 2,4,6-tribromophenyl acrylate with biological systems have revealed:

  • Binding Affinity: Research indicates that it can bind to specific biomolecules such as proteins and nucleic acids.
  • Mechanism of Action: The compound's mechanism often involves enzyme inhibition or disruption of cellular processes, which may lead to its observed biological effects.

These interactions highlight its potential utility in various therapeutic contexts but also necessitate caution due to possible toxicity.

Several compounds share structural similarities with 2,4,6-tribromophenyl acrylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Bromophenyl acrylateOne bromine substituentLess reactive than 2,4,6-Tribromophenyl acrylate
4-Bromophenyl acrylateOne bromine substituentExhibits different biological activity
2,4-Dibromophenyl acrylateTwo bromine substituentsIntermediate reactivity; unique polymer properties
Phenyl acrylateNo halogen substituentsMore stable; less biological activity

Uniqueness of 2,4,6-Tribromophenyl Acrylate

The presence of three bromine atoms not only enhances its reactivity but also significantly alters its biological activity compared to other similar compounds. This unique substitution pattern contributes to its potential applications in antimicrobial formulations and polymer chemistry while presenting distinct challenges regarding safety and handling due to its irritant properties .

XLogP3

4.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3741-77-3

Wikipedia

2,4,6-Tribromophenyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,4,6-tribromophenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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